molecular formula C11H10BrNO2S2 B7498074 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide

3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B7498074
M. Wt: 332.2 g/mol
InChI Key: GKFLAYBWVYGPAG-UHFFFAOYSA-N
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Description

3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities This compound features a bromine atom attached to a benzene ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the amidation reaction. One common method is the reaction of 3-bromobenzenesulfonyl chloride with thiophen-2-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Thiophen-2-ylmethyl derivatives with various substituents replacing the bromine atom.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Coupling: Biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide depends on its application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the combination of its bromine atom, thiophene ring, and sulfonamide group. This combination provides a balance of reactivity and stability, making it suitable for diverse applications in medicinal chemistry and materials science. The presence of the thiophene ring also imparts electronic properties that are beneficial for applications in organic electronics .

Properties

IUPAC Name

3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S2/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFLAYBWVYGPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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